

## Technical Support Center: Cavosonstat Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Cavosonstat |           |  |  |
| Cat. No.:            | B606496     | Get Quote |  |  |

This technical support center provides information and answers to frequently asked questions regarding the clinical development of **Cavosonstat**, specifically addressing why it did not demonstrate an improvement in lung function for patients with cystic fibrosis (CF).

## **Frequently Asked Questions (FAQs)**

Q1: Why was the development of Cavosonstat for cystic fibrosis discontinued?

The development of **Cavosonstat** for cystic fibrosis (CF) was halted because it failed to demonstrate a statistically significant improvement in lung function, the primary endpoint in Phase 2 clinical trials.[1][2][3] In these studies, **Cavosonstat**, when added to standard CF therapies, did not lead to a meaningful change in the percent predicted forced expiratory volume in one second (ppFEV1) compared to placebo.[1][2]

Q2: What was the proposed mechanism of action for **Cavosonstat**?

Cavosonstat is an inhibitor of the S-nitrosoglutathione reductase (GSNOR) enzyme.[3] The therapeutic hypothesis was that by inhibiting GSNOR, Cavosonstat would increase the levels of S-nitrosoglutathione (GSNO), a molecule that was believed to help stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3] In CF, particularly in patients with the F508del mutation, the CFTR protein is misfolded and prematurely degraded. A more stable CFTR protein at the cell surface was expected to improve chloride ion transport and, consequently, lung function.



Q3: Did Cavosonstat show any effect on other clinical markers?

In the Phase 2 clinical trials, **Cavosonstat** also failed to demonstrate a significant reduction in sweat chloride concentration, a key biomarker of CFTR protein function.[1][2] While some earlier Phase 1 studies had suggested a potential for sweat chloride reduction at the highest doses, these findings did not translate into significant effects in the larger Phase 2 studies.[4]

## **Troubleshooting Common Experimental Questions**

Q1: We are not observing the expected stabilization of the CFTR protein in our in-vitro experiments with a GSNOR inhibitor. What could be the issue?

Several factors could contribute to this:

- Cellular Model: The specific cell line used and its endogenous levels of GSNOR and CFTR
  expression can influence the outcome. Ensure the cell model is appropriate and validated for
  this pathway.
- Compound Potency and Permeability: Verify the potency of your GSNOR inhibitor in your cellular system and ensure it has adequate cell permeability to reach its intracellular target.
- Assay Sensitivity: The method used to detect CFTR protein levels (e.g., Western blot, flow cytometry) may not be sensitive enough to detect subtle changes in protein stability.
- Off-Target Effects: Consider the possibility of off-target effects of your compound that might counteract the intended stabilization of CFTR.

Q2: Our clinical trial for a novel CFTR modulator is not showing a significant improvement in FEV1 despite a reduction in sweat chloride. What could explain this discrepancy?

This is a complex issue that has been observed in CF drug development. Potential reasons include:

 Magnitude of CFTR Function Improvement: The level of CFTR function restored, as indicated by the sweat chloride reduction, may not be sufficient to translate into a measurable improvement in lung function, especially in patients with established lung disease.



- Patient Population: The baseline lung function of the study population can impact the ability to detect a treatment effect. Patients with milder lung disease may have a slower rate of decline, making it harder to show a benefit.
- Trial Duration: The duration of the clinical trial may not be long enough to observe a significant change in the rate of lung function decline.
- Other Pathophysiological Factors: In patients with advanced CF, other factors such as chronic inflammation, structural lung damage, and persistent bacterial infections may contribute to lung function decline independently of CFTR function.

## **Data Summary**

# Phase 2 Clinical Trial Results: Cavosonstat as Add-on to Orkambi™ (NCT02589236)

This study evaluated **Cavosonstat** in adult CF patients with two copies of the F508del-CFTR mutation who were already being treated with Orkambi<sup>™</sup>. The primary endpoint was the absolute change in percent predicted FEV1 from baseline to week 12.[1][3]

| Treatment Group                        | N  | Absolute Change<br>in ppFEV1 (Mean) | Absolute Change<br>in Sweat Chloride<br>(mmol/L) (Mean) |
|----------------------------------------|----|-------------------------------------|---------------------------------------------------------|
| Placebo + Orkambi™                     | 46 | -0.3%                               | -2.3                                                    |
| Cavosonstat (200 mg<br>BID) + Orkambi™ | 44 | -0.1%                               | -1.2                                                    |
| Cavosonstat (400 mg<br>BID) + Orkambi™ | 48 | +0.4%                               | -0.6                                                    |

# Phase 2 Clinical Trial Results: Cavosonstat as Add-on to Kalydeco™ (NCT02724527)

This study assessed **Cavosonstat** in adult CF patients with one copy of the F508del-CFTR mutation and a second gating mutation who were being treated with Kalydeco<sup>™</sup>. The primary endpoint was the absolute change in percent predicted FEV1 from baseline to week 8.[2]



| Treatment Group                         | N  | Absolute Change<br>in ppFEV1 (Mean) | Absolute Change<br>in Sweat Chloride<br>(mmol/L) (Mean) |
|-----------------------------------------|----|-------------------------------------|---------------------------------------------------------|
| Placebo + Kalydeco™                     | 4  | +1.8%                               | -1.5                                                    |
| Cavosonstat (400 mg<br>BID) + Kalydeco™ | 15 | -1.3%                               | +1.3                                                    |

## **Experimental Protocols**

## Measurement of Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)

Objective: To assess the change in lung function from baseline.

#### Methodology:

- Spirometry: Spirometry was performed according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.
- FEV1 Measurement: The forced expiratory volume in one second (FEV1) was measured, representing the volume of air that can be forcibly exhaled in the first second of a forced breath.
- Predicted FEV1 Calculation: The predicted FEV1 value for each patient was calculated using the Hankinson reference equations, which account for age, sex, height, and ethnicity.[5]
- ppFEV1 Calculation: The percent predicted FEV1 (ppFEV1) was calculated as: (Actual FEV1
   / Predicted FEV1) \* 100.
- Data Analysis: The absolute change in ppFEV1 from baseline to the end of the treatment period was calculated for each treatment group.

### **Measurement of Sweat Chloride Concentration**

Objective: To assess CFTR protein function by measuring the concentration of chloride in sweat.



#### Methodology:

- Pilocarpine Iontophoresis: Sweat production was stimulated on a small area of the forearm using pilocarpine iontophoresis. This involves applying a small electric current to deliver the sweat-inducing agent pilocarpine into the skin.
- Sweat Collection: Sweat was collected using the Wescor Macroduct® Sweat Collection System.[5] This system consists of a special collector that is placed over the stimulated area of the skin to absorb the sweat.
- Sweat Analysis: The collected sweat was analyzed to determine the chloride concentration in millimoles per liter (mmol/L).
- Data Analysis: The absolute change in sweat chloride concentration from baseline to the end of the treatment period was calculated for each treatment group.

### **Visualizations**



Click to download full resolution via product page

Caption: Proposed mechanism of action of **Cavosonstat**.





Click to download full resolution via product page

Caption: Simplified workflow of the Phase 2 clinical trials for **Cavosonstat**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Nivalis Therapeutics Announces Results from Phase 2 [globenewswire.com]
- 3. Nivalis Therapeutics Announces Results from Phase 2 [globenewswire.com]
- 4. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Support Center: Cavosonstat Clinical Trials].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606496#why-did-cavosonstat-not-improve-lung-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com